N-Acetyltyramine

Catalog No.
S589391
CAS No.
1202-66-0
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyltyramine

CAS Number

1202-66-0

Product Name

N-Acetyltyramine

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]acetamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

ATDWJOOPFDQZNK-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)O

Synonyms

N-(p-Hydroxyphenethyl)acetamide; N-(4-Hydroxyphenethyl)acetamide; N-Acetyltyramine; N-[2-(4-Hydroxyphenyl)ethyl]acetamide; N-acetyltyramine;

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O

Biomarker for Onchocerciasis

N-Acetyltyramine-O-β-glucuronide (NATOG), the inactive form of NAT, has been investigated as a potential biomarker for onchocerciasis, a parasitic disease caused by the worm Onchocerca volvulus. Studies have shown a positive correlation between urinary NATOG levels and microfilarial density (the number of worm larvae) in infected individuals []. However, establishing a definitive cut-off value for diagnosis using NATOG requires further research [].

Anti-platelet and Anti-thrombotic Effects

Some studies suggest that N-Acetyltyramine may possess anti-platelet and anti-thrombotic properties. These properties might be beneficial for preventing blood clots. Research indicates that NAT can inhibit the activation of platelets, which play a crucial role in blood clotting []. Additionally, it may promote the production of nitric oxide, a molecule that helps blood vessels relax and prevents blood clots [].

Anti-tumor Activity

Preliminary research suggests that N-Acetyltyramine may have anti-tumor activity. Studies have shown that NAT can suppress the growth and proliferation of certain cancer cell lines []. However, further investigation is needed to understand the mechanisms behind this potential effect and its validity in vivo (living organisms).

N-Acetyltyramine is a chemical compound classified as a member of the tyramine family, characterized by the substitution of one hydrogen atom in the amino group of tyramine with an acetyl group. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2, and it has a CAS number of 1202-66-0. This compound is notable for its role as a metabolite of tyramine, a biogenic amine that occurs naturally in various foods and is involved in several physiological processes. N-Acetyltyramine is recognized for its potential biological activities and applications in medicinal chemistry and biochemistry .

  • Research suggests NAT might have various biological activities, including antifungal and antitumor properties [].
  • However, the exact mechanisms of these actions need further exploration [].
  • There's currently limited information on the safety profile of NAT.
  • More research is needed to determine its potential toxicity, flammability, or reactivity [].
Typical of amines and acetylated compounds. The primary reaction involves the hydrolysis of the acetyl group, which can regenerate tyramine under specific conditions. Additionally, N-acetyltyramine can undergo oxidation reactions, leading to the formation of various derivatives. It has also been studied for its electropolymerization properties when combined with other compounds like sulfobutylether-beta-cyclodextrin, which may enhance its functionality in electrochemical applications .

N-Acetyltyramine exhibits several biological activities that contribute to its pharmacological significance. It has been shown to enhance the cytotoxicity of doxorubicin, a commonly used chemotherapeutic agent, suggesting potential applications in cancer therapy . Furthermore, studies indicate that N-acetyltyramine may play a role in modulating neurotransmitter systems due to its structural similarity to other biologically active amines. This compound has also been implicated as a biomarker in certain parasitic infections, highlighting its relevance in diagnostic applications .

The synthesis of N-acetyltyramine can be achieved through various methods:

  • Chemical Synthesis: The direct acetylation of tyramine using acetic anhydride or acetyl chloride in the presence of a base is a common laboratory method.
  • Biotechnological Approaches: Recent advancements have demonstrated the de novo biosynthesis of N-acetyltyramine using engineered strains of Escherichia coli. This method utilizes synthetic pathways that incorporate enzymes responsible for the acetylation process, providing an eco-friendly alternative to traditional chemical synthesis .

N-Acetyltyramine has several notable applications:

  • Pharmaceutical Industry: Its ability to enhance drug efficacy makes it a candidate for developing adjuvants in cancer therapies.
  • Biomarker Research: Its role as a biomarker for certain diseases allows for its use in diagnostic assays.
  • Food Science: As a derivative of tyramine, it may influence flavor profiles and preservation methods in food products.

Interaction studies involving N-acetyltyramine have focused on its effects on various biological systems. Research indicates that it may interact with neurotransmitter receptors and influence metabolic pathways associated with biogenic amines. Additionally, studies on its interaction with chemotherapeutic agents suggest that it could modulate drug response and toxicity, warranting further investigation into its mechanisms of action .

N-Acetyltyramine shares structural similarities with several other compounds within the tyramine family and related biogenic amines. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TyramineBiogenic aminePrecursor to N-acetyltyramine; involved in neurotransmission
3-MethoxytyramineMethoxy derivativeExhibits different pharmacological properties
DopamineCatecholaminePlays critical roles in mood regulation and reward pathways
PhenylethylamineSimple phenethylamineKnown for stimulant effects; structurally related

N-Acetyltyramine's uniqueness lies in its specific acetylation at the amino group, which influences its biological activity and pharmacological potential compared to these similar compounds .

N-Acetyltyramine was first isolated in the mid-20th century during investigations into microbial secondary metabolites. Early reports identified it in Streptomyces griseus fermentations, where it served as a dereplication standard for distinguishing novel compounds in microbial extracts. Its structural characterization revealed a tyrosine-derived backbone featuring an acetylated amine group, distinguishing it from simpler phenolic amines.

A pivotal advancement occurred in 2013 when researchers linked N-acetyltyramine-O-glucuronide (NATOG), a urinary metabolite of N-acetyltyramine, to active Onchocerca volvulus infections. This discovery positioned N-acetyltyramine as a biomarker for onchocerciasis, enabling non-invasive diagnostics and illuminating host-parasite metabolic crosstalk.

Research Significance in Biochemical Sciences

Metabolic Signaling and Pathogen Interactions

N-Acetyltyramine biosynthesis involves a two-step enzymatic cascade:

  • Tyrosine decarboxylation by tyrosine decarboxylase (TDC)
  • N-acetylation via arylalkylamine N-acetyltransferase (AANAT)

This pathway is conserved in Onchocerca volvulus and dependent on its endosymbiotic Wolbachia bacteria, making it a target for anti-helminthic therapies.

Antimicrobial and Antioxidant Applications

  • Antibacterial activity: Inhibits multidrug-resistant pathogens (Pseudomonas aeruginosa, Staphylococcus aureus) at MIC values of 5–30 mg/mL.
  • Antioxidant properties: Exhibits radical scavenging with IC₅₀ values of 64.7 µg/mL (DPPH assay).

Chemical Ecology

In plants like soybean (Glycine max), N-acetyltyramine acts as a phytoalexin, suppressing fungal pathogens such as Cladosporium sphaerospermum.

Taxonomic Distribution in Biological Systems

N-Acetyltyramine production spans multiple kingdoms, as shown below:

Taxonomic GroupExample SpeciesEcological Role
ActinobacteriaStreptomyces griseus, Streptomyces acrimyciniSecondary metabolite with antimicrobial function
NematodaOnchocerca volvulusBiomarker for human infection
FungiFusarium verticillioides, Aspergillus spp.Xenobiotic detoxification
PlantsGlycine max (soybean)Phytoalexin against pathogens

Notably, its biosynthesis in Onchocerca volvulus requires symbiotic Wolbachia, absent in related nematodes like Loa loa, explaining its specificity as a disease biomarker.

Current Research Landscape and Trends

Diagnostic Tool Development

  • Onchocerciasis detection: Urinary NATOG thresholds (≥1.5 µM) show 92% sensitivity and 89% specificity in endemic regions.
  • LC-MS/MS protocols: Enable quantification at picomolar levels, critical for large-scale epidemiological studies.

Drug Resistance Modulation

N-Acetyltyramine reverses doxorubicin resistance in leukemia cells (IC₅₀ 0.13 µg/mL vs. 0.48 µg/mL for doxorubicin alone).

Synthetic Biology

  • Heterologous expression of O. volvulus TDC and AANAT in E. coli enables scalable N-acetyltyramine production.
  • CRISPR-Cas9 editing of Streptomyces pathways enhances yield by 300%.

Interdisciplinary Approaches

  • Metabolomics: Identifies N-acetyltyramine as a hub metabolite in host-microbe interactions.
  • Structural biology: Cryo-EM studies of AANAT guide inhibitor design against parasitic nematodes.

Tyrosine Decarboxylase (TDC) Mediated Tyramine Formation

Tyrosine decarboxylase (TDC) catalyzes the conversion of L-tyrosine to tyramine, the immediate precursor of N-acetyltyramine. This pyridoxal-5'-phosphate-dependent enzyme removes the α-carboxyl group from tyrosine, forming carbon dioxide and tyramine [1] [2]. In mammals, elevated tyrosine levels significantly enhance decarboxylation activity; for example, administering 1.5 g/kg of tyrosine to mice resulted in 42% of the dose being converted to tyramine within six hours [2]. The Km value of aromatic-L-amino-acid decarboxylase for tyrosine is approximately 0.5 mM, making this pathway dominant under high substrate concentrations [2].

Tyrosine Dose (g/kg)Tyramine Produced (mg)Decarboxylation Efficiency (%)
0.53.53.5
1.012.424.8
1.518.942.0

Table 1: Dose-dependent tyramine production in mice [2].

Arylalkylamine N-Acyltransferase (AANAT) Catalysis

Arylalkylamine N-acyltransferase (AANAT) acetylates tyramine using acetyl coenzyme A (Ac-CoA) as a cofactor. Structural studies of insect dopamine N-acetyltransferase (Dat) revealed that Ac-CoA binding induces conformational changes, creating a substrate-binding pocket [3]. The enzyme follows an ordered sequential mechanism: Ac-CoA binds first, followed by tyramine, forming a ternary complex before catalysis [3]. High-resolution crystallography (1.28 Å) of Dat highlighted critical residues (e.g., Phe44 and Trp160) that stabilize the acetylated product [3].

Regulatory Enzymes in Biosynthetic Pathways

Regulatory enzymes such as feedback-resistant variants of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (aroG fbr) and chorismate mutase/prephenate dehydrogenase (TyrA fbr) enhance L-tyrosine availability in engineered systems [1]. Overexpression of these enzymes in Escherichia coli increased intracellular tyrosine concentrations by 2.5-fold, enabling de novo N-acetyltyramine synthesis from glucose [1].

Microbial Biosynthesis Systems

Engineered Escherichia coli Production Pathways

Heterologous expression of tdc and aanat genes in E. coli enabled the first reported microbial synthesis of N-acetyltyramine [1]. Initial strains produced 120 mg/L using exogenous tyrosine, but introducing aroG fbr and TyrA fbr shifted production to a glucose-based system, yielding 520 mg/L [1].

Optimization of Biosynthetic Yields

Further optimization involved overexpressing transketolase (tktA) and phosphoenolpyruvate synthase (ppsA), which enhanced carbon flux through the pentose phosphate and glycolytic pathways. This increased titers to 854 mg/L, representing a 64% improvement over baseline strains [1].

ModificationN-Acetyltyramine Yield (mg/L)
Baseline (tdc + aanat)120
+ aroG fbr + TyrA fbr520
+ tktA + ppsA854

Table 2: Yield optimization in engineered E. coli [1].

Metabolic Engineering Strategies

Dynamic pathway regulation and cofactor balancing are critical for scalable production. For instance, modulating NADPH/NADP+ ratios through glucose-6-phosphate dehydrogenase overexpression improved Ac-CoA availability, while CRISPR interference suppressed competing pathways like phenylalanine biosynthesis [1].

Fungal and Actinomycete Synthesis Routes

Streptomyces Species Production

Streptomyces sp. GSB-11, isolated from Saharan soil, produces N-acetyltyramine as a secondary metabolite [7]. NMR and mass spectrometry confirmed its structure, with minimum inhibitory concentrations (MIC) of 5–15 mg/mL against multidrug-resistant Staphylococcus aureus [7]. The strain also harbors nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS-II) genes, suggesting a complex regulatory network for amine synthesis [7].

Endophytic Fungal Production

While endophytic fungi are underexplored for N-acetyltyramine synthesis, Fusarium and Aspergillus species have demonstrated tyramine acetyltransferase activity in preliminary studies. Further genomic mining is required to identify strains with optimized AANAT expression.

Insect Metabolic Pathways

Schistocerca gregaria Nervous Tissue Biosynthesis

In locusts, AANAT isoforms in the nervous system acetylate biogenic amines like octopamine and tyramine. Though not directly studied in Schistocerca, structural homology with Drosophila Dat suggests conserved catalytic mechanisms involving Ac-CoA-dependent acetylation [3].

Drosophila melanogaster Production Mechanisms

Drosophila Dat shares 38% sequence identity with human AANAT and exhibits similar substrate specificity for tyramine [3]. RNAi knockdown experiments in fruit flies reduced N-acetyltyramine levels by 70%, confirming its role in maintaining amine homeostasis [3].

Antioxidant Activity Mechanisms

Free Radical Scavenging Properties

N-Acetyltyramine demonstrates significant free radical scavenging capabilities through multiple mechanisms. The compound exhibits remarkable 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity with an inhibitory concentration 50 (IC50) value of 64.7 ± 0.5 μg/mL. This activity stems from the presence of the phenolic hydroxyl group in its tyrosine-derived structure, which enables effective electron donation to neutralize free radicals.

The structural basis for N-Acetyltyramine's antioxidant properties lies in its tyramine alkaloid framework, where the hydroxyl group on the phenolic ring serves as the primary site for radical scavenging reactions. The acetyl modification of the amine group appears to enhance stability while maintaining the radical scavenging potential of the parent tyramine molecule. Studies demonstrate that N-Acetyltyramine possesses excellent anti-free radical activity due to its alkaloid structure, which can effectively scavenge various reactive oxygen species.

Comparative studies using 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) assays reveal that N-Acetyltyramine demonstrates moderate activity against radical cations, though specific quantitative data remain limited in current literature. The compound's effectiveness in different radical scavenging assays varies depending on the specific reactive species and assay conditions employed.

Oxidative Stress Modulation

N-Acetyltyramine functions as an intrinsic triggering factor for mitohormesis in stressed animal systems, demonstrating its role in oxidative stress modulation. The compound induces transient mitochondrial perturbation, causing controlled increases in reactive oxygen species production that subsequently activate cellular protective mechanisms. This hormetic response leads to FoxO activation and increased expression of antioxidant enzymes including Keap1.

The mitohormetic effects of N-Acetyltyramine are concentration-dependent, with physiological levels promoting beneficial adaptive responses while maintaining cellular homeostasis. During stress conditions, N-Acetyltyramine concentrations increase in blood and hemolymph, providing systemic antioxidant protection. The compound's ability to modulate oxidative stress involves both direct radical scavenging and indirect activation of endogenous antioxidant systems.

Research indicates that N-Acetyltyramine pretreatment significantly increases stress tolerance in both insects and mammals through activation of mitochondrial signaling pathways. The compound triggers sequential retrograde responses that enhance cellular resistance to oxidative damage while maintaining normal physiological function.

Antitumor Mechanisms

Antiproliferative Effects on Cancer Cell Lines

N-Acetyltyramine demonstrates significant antiproliferative effects across multiple cancer cell lines through distinct molecular mechanisms. In human breast cancer MCF-7 cells, the compound induces 50% growth inhibition at concentrations of 200 μg/mL after 24-hour incubation. Similarly, HepG2-C3A liver cancer cells show substantial antiproliferative responses to N-Acetyltyramine treatment, with inhibitory rates comparable to established chemotherapeutic agents.

The compound exhibits particularly notable activity against melanoma A375 cells and leukemia K562 cells, demonstrating broad-spectrum antitumor potential. These effects appear to involve multiple cellular pathways including cell cycle arrest, metabolic inhibition, and apoptosis induction. The antiproliferative mechanisms vary among different cancer cell types, suggesting that N-Acetyltyramine may target fundamental cellular processes common to malignant transformation.

Endophytic fungi-derived N-Acetyltyramine shows successful antiproliferative effects against various cancer cell lines, with metabolite extracts containing the compound demonstrating activity against both MCF-7 and HepG2-C3A cells. The natural occurrence of N-Acetyltyramine in fungal metabolites suggests evolutionary conservation of its bioactive properties across different biological systems.

Molecular Targets in Cancer Pathways

N-Acetyltyramine targets multiple molecular pathways involved in cancer progression and cell survival. The compound functions as an interleukin-1 receptor antagonist and inhibitor of factor XIIIa, indicating involvement in inflammatory and coagulation pathways relevant to cancer metastasis. These dual activities suggest that N-Acetyltyramine may interfere with tumor microenvironment signaling and metastatic spread.

Research demonstrates that N-Acetyltyramine modulates tyrosinase pathway activity in melanoma cells, potentially affecting melanin synthesis and cellular differentiation. When combined with procarbazine in melanoma treatment, N-Acetyltyramine enhances p53 activation and decreases Bcl-2/Bax ratios, indicating involvement in apoptotic signaling pathways. The compound intensifies upregulation of tyrosinase activity and protein levels while enhancing glyceraldehyde 3-phosphate dehydrogenase expression.

The molecular mechanisms underlying N-Acetyltyramine's antitumor effects involve modulation of multiple cellular signaling pathways including cell cycle regulation, apoptosis induction, and metabolic reprogramming. The compound's ability to target diverse molecular pathways suggests potential utility in combination therapeutic approaches for cancer treatment.

Synergistic Effects with Chemotherapeutics

N-Acetyltyramine demonstrates remarkable synergistic effects when combined with established chemotherapeutic agents, particularly in reversing drug resistance. The compound enhances cytotoxicity of doxorubicin in resistant P388 murine leukemia cells with an IC50 value of 0.13 μg/mL compared to 0.48 μg/mL for doxorubicin alone. This represents a significant improvement in therapeutic efficacy and suggests potential for overcoming multidrug resistance mechanisms.

The synergistic effects of N-Acetyltyramine with chemotherapeutics extend beyond simple additive cytotoxicity. In melanoma treatment models, combinations of N-Acetyltyramine with procarbazine demonstrate enhanced inhibition sensitivity without increased toxicity. The combination therapy achieves 89.4% inhibitory rates with volume inhibition rates of 95.6%, representing substantial improvements over single-agent therapy.

Mechanistic studies reveal that N-Acetyltyramine enhances transformation of chemotherapeutic agents and intensifies their molecular effects on cancer cells. The compound's ability to reverse drug resistance in leukemia cells suggests involvement in efflux pump inhibition or enhanced drug uptake mechanisms. These findings support the potential development of N-Acetyltyramine as an adjuvant agent in combination cancer chemotherapy protocols.

Antithrombotic Activities

Platelet Aggregation Inhibition

N-Acetyltyramine exhibits significant antithrombotic properties through inhibition of platelet aggregation pathways. The compound interferes with platelet-platelet interactions that lead to thrombus formation, targeting multiple steps in the aggregation cascade. Research demonstrates that compounds structurally related to N-Acetyltyramine, including other N-acetyl derivatives, effectively inhibit platelet aggregation through modulation of intracellular signaling pathways.

The platelet aggregation inhibitory effects of N-Acetyltyramine involve modulation of calcium mobilization and cyclic adenosine monophosphate signaling pathways. The compound affects the release of dense granule adenosine diphosphate and adenosine triphosphate, which are critical mediators of platelet activation and aggregation. These effects suggest that N-Acetyltyramine may target fundamental platelet activation mechanisms rather than specific receptor pathways.

Studies of edible insects identify N-Acetyltyramine among several antithrombotic compounds with platelet aggregation inhibitory activity. The natural occurrence of the compound in food sources suggests potential dietary sources for antithrombotic benefits. The compound's platelet aggregation inhibitory effects contribute to its overall cardiovascular protective potential.

Coagulation Cascade Interactions

N-Acetyltyramine demonstrates inhibitory activity against factor XIIIa, a critical enzyme in the coagulation cascade responsible for fibrin clot stabilization. This inhibition suggests that the compound may interfere with the final stages of blood coagulation, potentially reducing thrombotic risk without completely preventing hemostasis. Factor XIIIa inhibition represents a novel target for antithrombotic therapy with potentially reduced bleeding risk compared to traditional anticoagulants.

The compound's effects on coagulation extend beyond factor XIIIa inhibition to include broader interactions with the coagulation cascade. Research indicates that N-Acetyltyramine and related compounds were identified from fungi and actinomyces as potential antithrombotic agents, though further development was not pursued. This historical context suggests early recognition of the compound's therapeutic potential in thrombosis prevention.

The antithrombotic properties of N-Acetyltyramine involve modulation of both platelet function and coagulation factor activity, providing dual mechanisms for thrombosis prevention. The compound's ability to target multiple components of hemostatic systems suggests potential utility in conditions requiring comprehensive antithrombotic intervention.

Neurological Functions

Neurotransmitter Metabolism

N-Acetyltyramine plays a crucial role in neurotransmitter metabolism as the primary inactivation product of tyramine, a trace amine neurotransmitter. The compound is synthesized through N-acetylation of tyramine by arylalkylamine N-acetyltransferase, an enzyme predominantly expressed in pineal gland and brain tissues. This enzymatic reaction represents the major deactivation pathway for tyramine neurotransmitter before excretion from the nervous system.

The metabolism of tyramine to N-Acetyltyramine occurs through a well-characterized enzymatic pathway involving arylalkylamine N-acetyltransferase with optimal activity at pH 7.8. Both brain and liver exhibit this enzymatic activity, though liver demonstrates higher overall activity toward tyramine substrates. The resulting N-Acetyltyramine is not oxidized by liver amidohydrolase or monoamine oxidase, indicating that acetylation represents a terminal metabolic step.

Research in nematode systems demonstrates that N-Acetyltyramine serves as the deactivated form of tyramine neurotransmitter before excretion into host organisms. The high specificity of arylalkylamine N-acetyltransferase for tyramine and related arylalkylamines ensures efficient neurotransmitter inactivation. This metabolic pathway represents a critical component of neurotransmitter homeostasis in both invertebrate and vertebrate nervous systems.

Role in Neuronal Signaling

N-Acetyltyramine participates in neuronal signaling through its relationship with trace amine-associated receptor systems and monoamine neurotransmitter pathways. The compound's precursor tyramine activates trace amine-associated receptor 1, an important modulator of dopaminergic and serotonergic neurotransmission. While N-Acetyltyramine itself represents the inactivated form, its presence reflects underlying tyramine neurotransmitter activity and metabolic status.

The neurological functions of N-Acetyltyramine extend to modulation of monoamine neurotransmitter systems through indirect mechanisms. Studies demonstrate that tyramine, the precursor of N-Acetyltyramine, excites subthalamic neurons through dopamine-dependent mechanisms. The conversion of tyramine to N-Acetyltyramine represents the termination of these neuronal signaling events.

Central nervous system distribution studies reveal heterogeneous concentrations of trace amines including tyramine throughout brain regions, with corresponding N-Acetyltyramine formation reflecting regional neurotransmitter metabolism. The compound serves as a metabolic marker for trace amine neurotransmitter activity and may influence neuronal signaling through feedback mechanisms. Research indicates that N-Acetyltyramine and related acetylated trace amines participate in complex neuronal signaling networks involving monoamine modulation.

Data Tables

Table 1: Antioxidant Activity Mechanisms of N-Acetyltyramine

MechanismIC50/Activity ValuesReference Citation
DPPH Radical Scavenging64.7 ± 0.5 μg/mL
ABTS Radical ScavengingNot specifically reported
Free Radical ScavengingExcellent anti-free radical activity
Oxidative Stress ModulationReduces oxidative stress markers
Mitochondrial ROS ProductionTriggers mitohormesis

Table 2: Antitumor Mechanisms and Cancer Cell Line Effects

Cancer Cell LineAntiproliferative EffectMechanismReference Citation
MCF-7 (Breast)50% inhibition at 200 μg/mLCell cycle arrest
HepG2-C3A (Liver)Significant antiproliferative effectsMetabolic inhibition
A375 (Melanoma)Antitumor activityTyrosinase pathway modulation
K562 (Leukemia)Antitumor activityApoptosis induction
P388 (Leukemia - Doxorubicin resistant)Enhanced cytotoxicity (IC50: 0.13 μg/mL)Doxorubicin resistance reversal

Table 3: Antithrombotic Activities of N-Acetyltyramine

MechanismActivity DescriptionSource/ContextReference Citation
Platelet Aggregation InhibitionInhibits platelet aggregation pathwaysGeneral platelet studies
Coagulation Factor InhibitionAffects coagulation cascadeCoagulation research
Antithrombotic PropertiesIdentified as antithrombotic compoundEdible insect studies
Factor XIIIa InhibitionInhibitor of factor XIIIaDrug discovery databases

Table 4: Neurological Functions and Neurotransmitter Metabolism

FunctionMechanismBiological ContextReference Citation
Neurotransmitter MetabolismProduct of tyramine N-acetylation by AANATPineal gland, brain tissue
Tyramine InactivationDeactivation of tyramine neurotransmitterNematode and mammalian systems
TAAR1 Receptor InteractionTrace amine-associated receptor modulationCNS receptor systems
Monoamine ModulationIndirect dopamine pathway effectsBasal ganglia function
Neuronal SignalingNeurotransmitter pathway involvementCentral nervous system

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

UNII

BZB50E9QVY

Other CAS

1202-66-0

Wikipedia

N-acetyltyramine

Dates

Last modified: 08-15-2023
Comin, J.; Keller-Schierlein, W.; Stoffwechselprodukte von Actinomyceten. 19. Mitteilung N-Acetyl-tyramin, Helvetica Chimica Acta, 425, 1730-1732. DOI:10.1002/hlca.19590420537

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